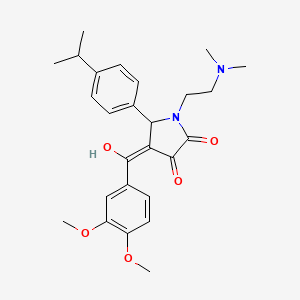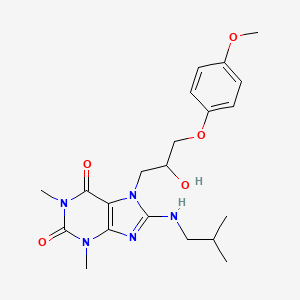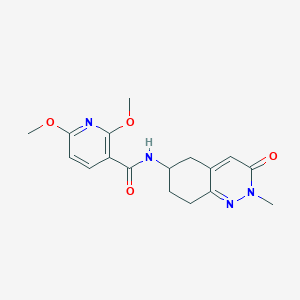
2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, also known as MPQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQP belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Development of Derivatives : A study by Han et al. (2014) focused on synthesizing and characterizing a series of compounds similar to the query compound. These compounds were analyzed using IR, MS, 1H NMR spectra, and X-ray diffraction analysis to understand their structural and chemical properties (Han, Du, Chen, & Zhao, 2014).
Catalytic and Reactive Properties
- Formation of Pincer Ligands : Casarrubios et al. (2015) reported the metal-promoted degradation of related compounds to form CC'N-pincer ligands. Their study provides insights into the catalytic behaviors of these compounds (Casarrubios et al., 2015).
- Heterocyclisation Reactions : Mahgoub (1990) investigated the synthesis and heterocyclisation reactions of Michael products, leading to new quinoxaline derivatives. This study contributes to understanding the reactive properties of such compounds (Mahgoub, 1990).
Potential Therapeutic Applications
- Aldose Reductase Inhibitors : Qin et al. (2015) designed and synthesized a series of aldose reductase inhibitors based on quinoxalinones, indicating potential therapeutic applications in diabetic complications (Qin et al., 2015).
Structural and Electronic Studies
- Ligand Synthesis and Characterization : Imamoto et al. (2012) synthesized enantiomers of related compounds for use as ligands in rhodium-catalyzed asymmetric hydrogenation, contributing to the field of asymmetric synthesis and chiral pharmaceuticals (Imamoto et al., 2012).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-17-5-4-6-18(13-17)28-15-22(26)25-11-9-16(10-12-25)29-21-14-23-19-7-2-3-8-20(19)24-21/h2-8,13-14,16H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSKCGOYOBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate](/img/structure/B2918835.png)
![7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2918837.png)
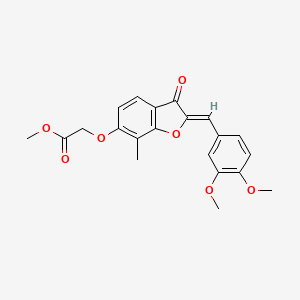
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2918840.png)
![3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2918841.png)
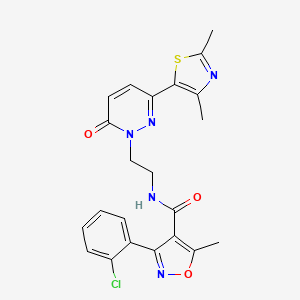
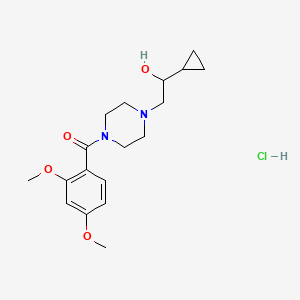
![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)
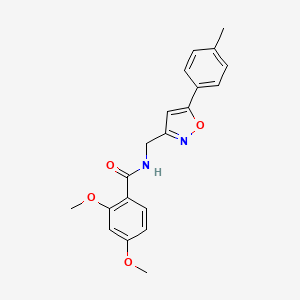
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)

